molecular formula C14H17N3O5 B4174971 ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate

ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate

Cat. No. B4174971
M. Wt: 307.30 g/mol
InChI Key: WTLHWKARZNFXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate, also known as EMHPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMHPH is a hydrazinecarboxylate derivative that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EMHPH.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate is not fully understood. However, it is believed to act on various cellular pathways and signaling molecules, including the NF-κB pathway, COX-2, and iNOS. This compound also exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its poor water solubility and low bioavailability, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders and cancer. Other future directions include the investigation of this compound's potential use as an anti-inflammatory and anti-oxidant agent in various disease models.

Scientific Research Applications

Ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl N-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-3-22-14(20)16-15-11-8-12(18)17(13(11)19)9-4-6-10(21-2)7-5-9/h4-7,11,15H,3,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLHWKARZNFXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate
Reactant of Route 2
ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate
Reactant of Route 3
ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate
Reactant of Route 4
ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate
Reactant of Route 5
ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate
Reactant of Route 6
ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.